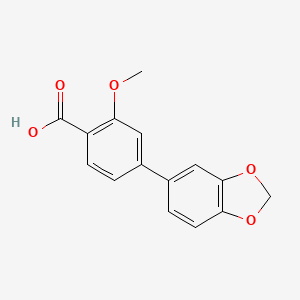
2-Methoxy-3-(3,4-methylenedioxyphenyl)benzoic acid, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methoxy-3-(3,4-methylenedioxyphenyl)benzoic acid (95%, or 2-M-3-MDPB) is a compound widely used in the scientific research field, with a wide range of applications. It is a derivative of benzoic acid, and is a widely used reagent for organic synthesis. It is also used in the synthesis of drugs and other compounds.
Wissenschaftliche Forschungsanwendungen
2-M-3-MDPB has a wide range of applications in scientific research. It is used in the synthesis of drugs and other compounds, as well as in the synthesis of polymers. It is also used in the synthesis of organic molecules, such as dyes, pigments, and pharmaceuticals. In addition, it is used in the synthesis of diagnostic agents, and in the synthesis of materials for use in medical devices.
Wirkmechanismus
2-M-3-MDPB acts as an inhibitor of the enzyme cyclooxygenase (COX), which is involved in the metabolism of arachidonic acid. By inhibiting the activity of COX, 2-M-3-MDPB can reduce the production of prostaglandins and other inflammatory mediators. In addition, 2-M-3-MDPB can also inhibit the activity of other enzymes, such as lipoxygenase and phospholipase A2.
Biochemical and Physiological Effects
2-M-3-MDPB has a wide range of biochemical and physiological effects. It has been shown to reduce inflammation, as well as to reduce the production of prostaglandins and other inflammatory mediators. In addition, 2-M-3-MDPB has been shown to reduce the production of nitric oxide, which is involved in the regulation of blood pressure. It has also been shown to reduce the production of reactive oxygen species, which can cause oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
2-M-3-MDPB has several advantages for use in laboratory experiments. It is relatively inexpensive, and is easy to synthesize. In addition, it is relatively stable and has a long shelf life. However, it should be noted that 2-M-3-MDPB is toxic and should be handled with care. It should also be noted that it is not soluble in water, which can limit its use in some experiments.
Zukünftige Richtungen
There are several potential future directions for the use of 2-M-3-MDPB in scientific research. One potential direction is the use of 2-M-3-MDPB in the synthesis of new drugs and other compounds. In addition, it could be used in the synthesis of novel materials for use in medical devices, as well as in the synthesis of diagnostic agents. Another potential direction is the use of 2-M-3-MDPB in the development of new treatments for diseases and conditions. Finally, 2-M-3-MDPB could be used in the development of new methods for the detection and quantification of compounds in biological samples.
Synthesemethoden
2-M-3-MDPB is produced by a reaction between 3,4-methylenedioxyphenylacetic acid and methanol. The reaction is conducted in the presence of a strong acid catalyst, such as sulfuric acid, and the resulting product is a mixture of 2-M-3-MDPB and 3,4-methylenedioxyphenylacetic acid. The mixture is then purified by recrystallization, and the pure 2-M-3-MDPB is isolated.
Eigenschaften
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-2-methoxybenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O5/c1-18-14-10(3-2-4-11(14)15(16)17)9-5-6-12-13(7-9)20-8-19-12/h2-7H,8H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSZRTWMNDMIVHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=C1C(=O)O)C2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














